Picosulfate de sodium monohydraté

Vue d'ensemble

Description

Applications De Recherche Scientifique

Sodium picosulfate is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry:

- Used as a model compound to study the mechanisms of prodrug activation and metabolism.

Biology:

- Investigated for its effects on intestinal motility and electrolyte balance.

Medicine:

- Extensively used in clinical studies to evaluate its efficacy and safety as a laxative for bowel preparation before diagnostic procedures like colonoscopy .

Industry:

Analyse Biochimique

Biochemical Properties

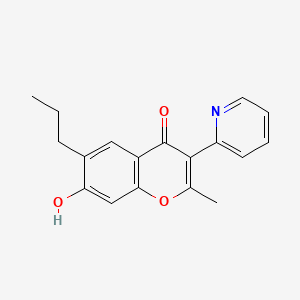

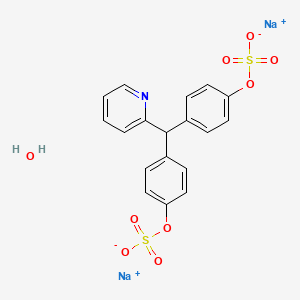

Sodium picosulfate monohydrate plays a crucial role in biochemical reactions within the gastrointestinal tract. It is metabolized by colonic bacteria into the active compound 4,4’-dihydroxydiphenyl-(2-pyridyl)methane (BHPM) . This active metabolite interacts with the colonic mucosa, stimulating peristalsis and promoting bowel movements. The interaction primarily involves the activation of the enteric nervous system, leading to increased secretion of water and electrolytes into the intestinal lumen .

Cellular Effects

Sodium picosulfate monohydrate exerts its effects on various types of cells within the gastrointestinal tract. It influences cell function by stimulating the colonic mucosa, leading to increased peristalsis and bowel movements . This compound also affects cell signaling pathways, particularly those involved in the regulation of water and electrolyte secretion. Additionally, sodium picosulfate monohydrate can impact gene expression related to the production of enzymes and proteins involved in intestinal motility .

Molecular Mechanism

The molecular mechanism of sodium picosulfate monohydrate involves its conversion into the active metabolite BHPM by colonic bacteria . BHPM then acts directly on the colonic mucosa, stimulating peristalsis by increasing the secretion of water and electrolytes into the intestinal lumen. This action is mediated through the activation of the enteric nervous system and the subsequent release of neurotransmitters that promote bowel movements . Sodium picosulfate monohydrate does not have a significant direct physiological effect on the intestine until it is metabolized into its active form .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium picosulfate monohydrate can vary over time. The compound is generally stable and effective within a specific timeframe, typically taking 6-12 hours to induce bowel movements . Over prolonged periods, chronic use of sodium picosulfate monohydrate can lead to electrolyte imbalances and dehydration . Studies have shown that the compound remains effective in inducing bowel movements over short-term use, but long-term effects may include dependency and reduced bowel function .

Dosage Effects in Animal Models

In animal models, the effects of sodium picosulfate monohydrate vary with different dosages. At therapeutic doses, the compound effectively induces bowel movements without significant adverse effects . At higher doses, sodium picosulfate monohydrate can cause severe electrolyte disturbances, dehydration, and hypovolemia . Studies have shown that the compound’s efficacy and safety profile are dose-dependent, with higher doses increasing the risk of toxic effects .

Metabolic Pathways

Sodium picosulfate monohydrate is metabolized by colonic bacteria into its active form, BHPM . This metabolic pathway involves the hydrolysis of sodium picosulfate by bacterial sulfatases, leading to the formation of BHPM, which then exerts its laxative effects . The compound’s metabolism is crucial for its activation and subsequent action on the colonic mucosa .

Transport and Distribution

Sodium picosulfate monohydrate is transported and distributed within the gastrointestinal tract, where it is metabolized by colonic bacteria . The active metabolite BHPM is then localized to the colonic mucosa, where it stimulates peristalsis and promotes bowel movements . The compound’s distribution is primarily limited to the gastrointestinal tract, with minimal systemic absorption .

Subcellular Localization

The subcellular localization of sodium picosulfate monohydrate and its active metabolite BHPM is primarily within the colonic mucosa . BHPM acts on the enteric nervous system and colonic epithelial cells, stimulating peristalsis and increasing water and electrolyte secretion . The compound’s activity is localized to the gastrointestinal tract, with its effects mediated through interactions with specific cellular receptors and signaling pathways .

Méthodes De Préparation

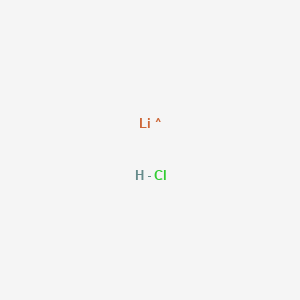

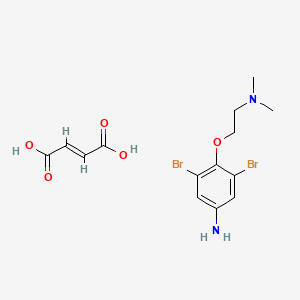

Voies de synthèse et conditions réactionnelles : La préparation du picosulfate de sodium implique généralement l'hydrolyse du bisacodyl suivie d'une réaction de sulfatation . Le processus commence avec le bisacodyl comme matière première, qui subit une hydrolyse pour former le composé intermédiaire. Ce dernier est ensuite soumis à une réaction de sulfatation en utilisant de l'acide chlorosulfonique dans un solvant de pyridine . Le mélange réactionnel est neutralisé, lavé et le produit solide est extrait avec de l'alcool pour obtenir du picosulfate de sodium de haute pureté .

Méthodes de production industrielle : La production industrielle du picosulfate de sodium suit une voie de synthèse similaire, mais elle est optimisée pour la fabrication à grande échelle. Le procédé est conçu pour être simple, efficace et adapté à la production industrielle, garantissant que le produit final répond aux normes de qualité requises par les pharmacopées en Europe et aux États-Unis .

Analyse Des Réactions Chimiques

Types de réactions : Le picosulfate de sodium subit plusieurs types de réactions chimiques, notamment l'hydrolyse, la sulfatation et l'estérification .

Réactifs et conditions courants :

Hydrolyse : Elle implique généralement l'utilisation d'eau ou de solutions aqueuses dans des conditions acides ou basiques.

Sulfatation : Elle utilise de l'acide chlorosulfonique dans un solvant de pyridine.

Estérification : Elle implique la réaction du composé intermédiaire avec des dérivés de l'acide sulfurique.

Principaux produits : Le principal produit formé par ces réactions est le picosulfate de sodium hydraté, qui est le principe actif utilisé dans les formulations laxatives .

Applications de la recherche scientifique

Le picosulfate de sodium est largement utilisé dans la recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie .

Chimie :

- Utilisé comme composé modèle pour étudier les mécanismes d'activation et de métabolisation des promédicaments.

Biologie :

- Étudié pour ses effets sur la motilité intestinale et l'équilibre électrolytique.

Médecine :

- Il est largement utilisé dans les études cliniques pour évaluer son efficacité et sa sécurité en tant que laxatif pour la préparation du côlon avant des procédures diagnostiques telles que la coloscopie .

Industrie :

- Il est utilisé dans la formulation de produits pharmaceutiques conçus pour le nettoyage intestinal et le soulagement de la constipation .

Mécanisme d'action

Le picosulfate de sodium est un promédicament qui est métabolisé par les bactéries coliques en sa forme active, le 4,4’-dihydroxydiphényl-(2-pyridyl)méthane (DPM, BHPM) . Ce composé actif stimule la muqueuse colique, ce qui conduit à une augmentation du péristaltisme et des mouvements intestinaux . Le mécanisme implique l'inhibition de l'absorption de l'eau et des électrolytes dans les intestins, ce qui entraîne une augmentation de la sécrétion et de l'évacuation intestinale .

Mécanisme D'action

Sodium picosulfate is a prodrug that is metabolized by colonic bacteria into its active form, 4,4’-dihydroxydiphenyl-(2-pyridyl)methane (DPM, BHPM) . This active compound stimulates the colonic mucosa, leading to increased peristalsis and bowel movements . The mechanism involves the inhibition of water and electrolyte absorption in the intestines, resulting in increased secretion and bowel evacuation .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Bisacodyl

- Glycosides de séné

- Citrate de magnésium

Comparaison : Le picosulfate de sodium est unique dans son mode d'action en tant que promédicament qui est activé par les bactéries coliques . Contrairement au bisacodyl, qui est également un laxatif stimulant, le picosulfate de sodium est métabolisé dans le côlon, ce qui conduit à un effet plus ciblé et localisé . Les glycosides de séné, une autre classe de laxatifs stimulants, agissent directement sur la muqueuse intestinale, mais peuvent provoquer des crampes et un inconfort plus prononcés . Le citrate de magnésium, un laxatif osmotique, agit en attirant l'eau dans les intestins, ce qui peut entraîner des mouvements intestinaux rapides, mais peut également provoquer une déshydratation et des déséquilibres électrolytiques .

Propriétés

IUPAC Name |

disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO8S2.2Na.H2O/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25;;;/h1-12,18H,(H,20,21,22)(H,23,24,25);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYUVJHZGPGDSP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)[O-].O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NNa2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156700 | |

| Record name | Sodium picosulfate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307301-38-7 | |

| Record name | Sodium picosulfate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1307301387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium picosulfate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM PICOSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR57574HN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

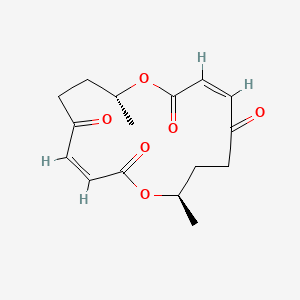

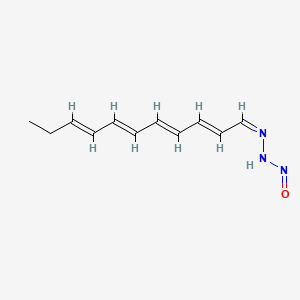

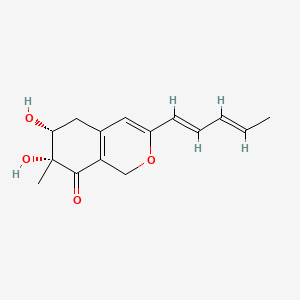

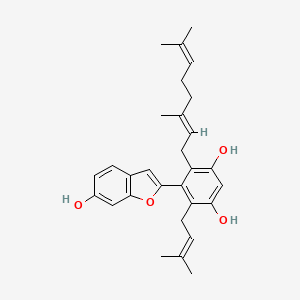

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-[(AMINOIMINOMETHYL)THIO]PROP-2-ENOIC ACID SULFATE](/img/structure/B1236343.png)